2-[2-amino-1-(4-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one
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Overview
Description
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the condensation of an appropriate aldehyde with an amine to form the pyrrole ring.
Quinazolinone Formation: The quinazolinone core is synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate reagents such as acetic anhydride.
Final Assembly: The final step involves coupling the pyrrole and quinazolinone intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: The compound affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL: Shares the nitrophenyl group but differs in the core structure.
4-NITROPHENYL-2-AMINO-1,3-DIHYDROXYPROPANE: Similar functional groups but different structural arrangement.
Uniqueness
2-[2-AMINO-1-(4-NITROPHENYL)-4-OXO-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a nitrophenyl-substituted pyrrole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H13N5O4 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(4-nitrophenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N5O4/c19-16-15(17-20-13-4-2-1-3-12(13)18(25)21-17)14(24)9-22(16)10-5-7-11(8-6-10)23(26)27/h1-8,19,24H,9H2,(H,20,21,25) |
InChI Key |
HGOPBZDFEMAZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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